molecular formula C14H13ClN2O4S B14320339 N-(2-Chloro-4-nitrophenyl)-2,4-dimethylbenzene-1-sulfonamide CAS No. 106691-60-5

N-(2-Chloro-4-nitrophenyl)-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B14320339
CAS No.: 106691-60-5
M. Wt: 340.8 g/mol
InChI Key: WZJMHIIQSPNXBD-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-nitrophenyl)-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro and nitro groups. The molecular structure of this compound imparts unique chemical properties, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-nitrophenyl)-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-chloro-4-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-nitrophenyl)-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Carboxylic Acids: Oxidation of methyl groups results in carboxylic acids.

Scientific Research Applications

N-(2-Chloro-4-nitrophenyl)-2,4-dimethylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-nitrophenyl)-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt metabolic pathways or cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the sulfonamide group.

    2-Chloro-5-nitrophenol: Similar structure with a different position of the nitro group.

    4-Chloro-2-nitrophenol: Another isomer with the chloro and nitro groups in different positions.

    2,6-Dichloro-4-nitrophenol: Contains an additional chloro group.

Uniqueness

N-(2-Chloro-4-nitrophenyl)-2,4-dimethylbenzene-1-sulfonamide is unique due to the presence of both the sulfonamide group and the specific arrangement of chloro and nitro substituents. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

106691-60-5

Molecular Formula

C14H13ClN2O4S

Molecular Weight

340.8 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H13ClN2O4S/c1-9-3-6-14(10(2)7-9)22(20,21)16-13-5-4-11(17(18)19)8-12(13)15/h3-8,16H,1-2H3

InChI Key

WZJMHIIQSPNXBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C

Origin of Product

United States

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